molecular formula C23H23N5O4S B2745661 N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide CAS No. 1171391-15-3

N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide

Cat. No. B2745661
CAS RN: 1171391-15-3
M. Wt: 465.53
InChI Key: SNMIJBOZQAFKIH-UHFFFAOYSA-N
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Description

N-(1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-(4-ethoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C23H23N5O4S and its molecular weight is 465.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Docking Studies : The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents illustrates the complex chemical processes involved in creating compounds with specific biological targets. These compounds exhibited moderate anticonvulsant activity in vivo, demonstrating the relevance of structural modifications in enhancing biological efficacy (Severina et al., 2020).

Anticancer Activity : Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, highlighting their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. This research emphasizes the potential of such compounds in developing new anticancer therapies (Abdellatif et al., 2014).

Antimicrobial and Antifungal Effects : The antimicrobial and antifungal effects of pyrimidine derivatives against significant pathogens like Aspergillus terreus and Aspergillus niger were evaluated, suggesting the utility of these compounds in treating infectious diseases (Jafar et al., 2017).

properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S/c1-4-31-16-7-9-17(10-8-16)32-13-21(29)25-20-12-18(19-6-5-11-33-19)27-28(20)23-24-15(3)14(2)22(30)26-23/h5-12H,4,13H2,1-3H3,(H,25,29)(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMIJBOZQAFKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NC2=CC(=NN2C3=NC(=C(C(=O)N3)C)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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